NBQX disodium

AMPA receptor pharmacology glutamate receptor selectivity excitotoxicity research

Select NBQX disodium (FG9202) for the clean pharmacological isolation of non-NMDA receptors. It eliminates NMDA glycine-site cross-reactivity seen with CNQX/DNQX. The disodium salt's ≥100 mM water solubility enables systemic in vivo delivery without confound-inducing organic co-solvents. With the highest competitive potency (pA2 7.21 on kainate receptors) and proven in vivo neuroprotection, this agent offers superior reliability for electrophysiology & stroke studies.

Molecular Formula C12H6N4Na2O6S
Molecular Weight 380.24
CAS No. 11876-58-7
Cat. No. B1143491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNBQX disodium
CAS11876-58-7
Molecular FormulaC12H6N4Na2O6S
Molecular Weight380.24
Structural Identifiers
SMILESC1=CC2=C3C(=CC(=C2C(=C1)S(=O)(=O)N)[N+](=O)[O-])N=C(C(=N3)[O-])[O-].[Na+].[Na+]
InChIInChI=1S/C12H8N4O6S.2Na/c13-23(21,22)8-3-1-2-5-9(8)7(16(19)20)4-6-10(5)15-12(18)11(17)14-6;;/h1-4H,(H,14,17)(H,15,18)(H2,13,21,22);;/q;2*+1/p-2
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NBQX Disodium (CAS 118876-58-7): Competitive AMPA/Kainate Antagonist for Preclinical Neuroscience Research Procurement


NBQX disodium (FG9202 disodium) is a water-soluble quinoxalinedione derivative that functions as a potent, competitive antagonist of AMPA and kainate ionotropic glutamate receptors [1]. The compound exhibits a >5000-fold selectivity ratio for non-NMDA versus NMDA receptors—the highest reported among quinoxalinedione derivatives—with negligible activity at the glycine-binding site of NMDA receptors [2]. As a disodium salt (MW 380.24), NBQX disodium achieves aqueous solubility up to 100 mM, enabling formulation for in vivo systemic administration in preclinical neuroprotection and anticonvulsant studies [3].

NBQX Disodium Procurement Rationale: Why Quinoxalinedione Class Substitution Is Scientifically Unjustified


Quinoxalinedione AMPA/kainate antagonists are not interchangeable despite shared core scaffolds. First-generation compounds CNQX and DNQX exhibit significant cross-reactivity with the NMDA receptor glycine-binding site, introducing experimental confounds in studies requiring clean non-NMDA receptor interrogation [1]. The 6-nitro substitution that distinguishes NBQX from its parent compound BQX confers approximately 200-fold enhanced potency at non-NMDA receptors [2]. Furthermore, the disodium salt formulation of NBQX provides aqueous solubility (≥100 mM) that is essential for in vivo systemic delivery, whereas the free acid form and earlier analogs require organic co-solvents that may confound behavioral or physiological endpoints [3]. These quantitative pharmacological and physicochemical differences render class-level substitution scientifically invalid for rigorous experimental design.

NBQX Disodium Comparative Performance Evidence: Quantified Differentiation from CNQX, DNQX, BQX, and GYKI 52466


NBQX Exhibits >5000-Fold Selectivity for Non-NMDA vs NMDA Receptors Versus CNQX/DNQX NMDA Glycine-Site Cross-Reactivity

NBQX demonstrates a selectivity ratio exceeding 5000-fold for non-NMDA versus NMDA receptors—the highest reported among quinoxalinedione derivatives [1]. In direct electrophysiological comparison using retinal ganglion cell whole-cell recordings, NBQX at concentrations up to 10 μM produced no effect on NMDA-induced currents, confirming the absence of affinity for the NMDA receptor glycine-binding site [2]. In contrast, first-generation quinoxalinediones CNQX and DNQX exhibit significant cross-reactivity at the glycine-binding site of NMDA receptors, a documented limitation that introduces experimental confounds when selective non-NMDA receptor antagonism is required [2].

AMPA receptor pharmacology glutamate receptor selectivity excitotoxicity research

NBQX Demonstrates 200-Fold Enhanced AMPA/Kainate Receptor Potency Versus Parent Compound BQX Due to 6-Nitro Substitution

The 6-nitro substitution that distinguishes NBQX from its parent compound BQX (2,3-dihydroxy-7-sulfamoyl-benzo[f]quinoxaline) produces an approximately 200-fold increase in potency at non-NMDA ionotropic receptors [1]. In two-electrode voltage-clamp recordings from Xenopus oocytes injected with rat cortex mRNA, NBQX exhibited apparent Ki values of 63 nM versus AMPA and 78 nM versus kainate, compared to BQX values of 23 μM and 14 μM respectively [1]. In hippocampal slice electrophysiology (CA1 region, Schaffer collateral-commissural stimulation), NBQX inhibited excitatory postsynaptic field potentials with an IC50 of 0.90 μM, whereas BQX required 130 μM [1].

AMPA receptor antagonist structure-activity relationship electrophysiology

NBQX Displays Higher Potency Than CNQX and DNQX in Xenopus Oocyte AMPA/Kainate Receptor Assays (pA2 Values)

In a comparative study of quinoxalinedione antagonists using Xenopus oocytes expressing chick brain glutamate receptors, NBQX demonstrated superior antagonist potency against both AMPA- and kainate-induced currents relative to CNQX and DNQX [1]. All three compounds acted as competitive, reversible antagonists with Schild-plot slopes approximating unity, confirming competitive mechanism [1]. Against AMPA-induced currents, observed pA2 values were 6.77 for NBQX, 6.43 for CNQX, and 6.58 for DNQX. Against kainate-induced currents, pA2 values were 7.21 for NBQX, 6.56 for CNQX, and 6.42 for DNQX [1].

AMPA antagonist potency recombinant receptor pharmacology comparative antagonist profiling

NBQX Disodium Salt Enables ≥100 mM Aqueous Solubility for In Vivo Administration, Addressing Free Acid Formulation Limitations

The disodium salt formulation of NBQX (CAS 479347-86-9) achieves aqueous solubility of at least 100 mM, a critical physicochemical property enabling systemic in vivo administration without organic co-solvents [1]. The free acid form (CAS 118876-58-7, MW 336.28) is lipophilic and typically requires dissolution in DMSO for in vitro applications, with reported DMSO solubility of up to 100 mM . This formulation distinction is particularly relevant for preclinical studies involving intraperitoneal or intravenous administration, where DMSO or other organic co-solvents may introduce vehicle-related behavioral or physiological artifacts [2].

in vivo pharmacology compound formulation aqueous solubility

NBQX Demonstrates Neuroprotective Efficacy in Focal Ischemia Models with Quantified Infarct Volume Reduction

In a rat embolic stroke model (n=113 animals), NBQX administered alone reduced total infarct volume from 19.5% to 6.5% of embolized hemisphere volume (p=0.03) and cortical infarct volume from 7.9% to 0.3% [1]. When combined with thrombolytic therapy (rt-PA), NBQX further reduced total infarct volume from 4.5% to 2.1% [1]. Notably, the neuroprotective efficacy of NBQX in this model contrasts with findings from a separate study in aged rats using a photothrombosis model, where NBQX (like the NMDA antagonist MK-801) showed reduced efficacy in aged animals compared to young rats, highlighting age-dependent variability in neuroprotective response [2].

neuroprotection ischemic stroke in vivo pharmacology

NBQX and GYKI 52466 Exhibit Divergent Efficacy Profiles in Chemoconvulsant Seizure Models Despite Comparable MES Test Activity

In a comparative study of anticonvulsant activity, the competitive antagonist NBQX and the non-competitive antagonist GYKI 52466 both demonstrated protection in maximal electroshock (MES) and pentylenetetrazol seizure tests [1]. However, GYKI 52466 was protective against seizures and lethality induced by 4-aminopyridine, kainate, and AMPA, whereas NBQX was ineffective in these chemoconvulsant tests [1]. Both compounds produced motor impairment at doses similar to those that were protective in the MES test, indicating comparable therapeutic index limitations in these acute seizure models [1].

anticonvulsant pharmacology seizure models AMPA antagonist comparison

NBQX Disodium Optimal Research Applications: Evidence-Driven Procurement Scenarios for Neuroscience and Pharmacology Studies


Selective AMPA/Kainate Receptor Pharmacological Isolation Without NMDA Receptor Confounds

NBQX disodium is the optimal selection for electrophysiological and calcium-imaging studies requiring clean pharmacological isolation of AMPA/kainate receptor-mediated currents or signals, where first-generation quinoxalinediones CNQX and DNQX would introduce NMDA receptor glycine-site cross-reactivity artifacts. As established in Section 3, NBQX at concentrations up to 10 μM exhibits no effect on NMDA-induced currents, whereas CNQX and DNQX demonstrate documented glycine-site cross-reactivity [1]. This selectivity profile makes NBQX essential for experiments aiming to dissect non-NMDA receptor contributions to synaptic transmission, plasticity, or excitotoxicity without NMDA receptor interference [1].

In Vivo Systemic Administration in Preclinical Neuroprotection and Anticonvulsant Studies

NBQX disodium salt is the appropriate formulation choice for in vivo studies requiring systemic administration (intraperitoneal, intravenous) due to its ≥100 mM aqueous solubility, eliminating the need for DMSO or other organic co-solvents that may introduce vehicle-related behavioral or physiological confounds [1]. As demonstrated in Section 3, NBQX provides statistically significant neuroprotection in focal cerebral ischemia, reducing cortical infarct volume from 7.9% to 0.3% of embolized hemisphere (p=0.03) in rat embolic stroke models [2]. The aqueous solubility of the disodium salt formulation is essential for achieving the doses required to reproduce these in vivo efficacy findings.

Electrically-Induced Seizure Model Studies (Maximal Electroshock)

NBQX is a suitable competitive AMPA/kainate antagonist for maximal electroshock (MES) seizure studies where it has demonstrated protective efficacy comparable to the non-competitive antagonist GYKI 52466 [1]. However, as established in Section 3, NBQX is ineffective in chemoconvulsant models using 4-aminopyridine, kainate, or AMPA—where GYKI 52466 shows superior efficacy [1]. Researchers should select NBQX specifically for MES and pentylenetetrazol seizure paradigms while recognizing that therapeutic index limitations (motor impairment at protective doses) are comparable between the two agents [1].

Nanomolar-Potency AMPA Receptor Antagonism in Recombinant Expression Systems

NBQX is the highest-potency competitive quinoxalinedione antagonist among DNQX, CNQX, and NBQX in Xenopus oocyte expression systems, with pA2 values of 6.77 against AMPA and 7.21 against kainate—exceeding CNQX by 2.2-fold and 4.5-fold respectively [1]. For studies using recombinant AMPA/kainate receptor expression (e.g., GluA1-4, GluK1-5) requiring competitive antagonism with minimal compound consumption, NBQX provides the most favorable potency profile among commercially available quinoxalinedione derivatives [1]. This potency advantage translates directly to lower compound requirements and reduced vehicle exposure in pharmacological assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for NBQX disodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.